methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate typically involves multiple steps. The process starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 4-methoxyphenylmethyl group and the acetamido group. The final step involves esterification to form the methyl ester. Common reagents used in these steps include various amines, acids, and esters, with reaction conditions often requiring controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds .
Scientific Research Applications
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate: This compound is unique due to its specific structure and functional groups.
Other Pyrido[3,2-d]pyrimidine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
Uniqueness
The uniqueness of methyl 4-(2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H22N4O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N4O6/c1-34-19-11-5-16(6-12-19)14-29-23(31)22-20(4-3-13-26-22)28(25(29)33)15-21(30)27-18-9-7-17(8-10-18)24(32)35-2/h3-13H,14-15H2,1-2H3,(H,27,30) |
InChI Key |
JTQNLDBKUUWGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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